2,3-Dichloro-6-nitrobenzenesulfonyl chloride
CAS No.: 1803838-57-4
Cat. No.: VC2743211
Molecular Formula: C6H2Cl3NO4S
Molecular Weight: 290.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803838-57-4 |
|---|---|
| Molecular Formula | C6H2Cl3NO4S |
| Molecular Weight | 290.5 g/mol |
| IUPAC Name | 2,3-dichloro-6-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H |
| Standard InChI Key | LISQBNWNPJZAGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl |
Introduction
2,3-Dichloro-6-nitrobenzenesulfonyl chloride is a specialized organic compound with the molecular formula C6H2Cl3NO4S and a molecular weight of approximately 290.51 g/mol. This compound features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 6, and a sulfonyl chloride functional group. Its unique structure makes it valuable in various chemical syntheses and applications, particularly in pharmaceuticals, agrochemicals, and materials science.
Synthesis of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
The synthesis of 2,3-dichloro-6-nitrobenzenesulfonyl chloride typically involves several steps, including chlorination and nitration processes. These methods ensure that the desired functional groups are introduced in a controlled manner to yield high-purity products. The exact synthesis pathway may vary depending on the starting materials and desired yield, but controlling reaction conditions such as temperature and solvent is crucial for optimizing yields and selectivity.
Applications and Research Findings
2,3-Dichloro-6-nitrobenzenesulfonyl chloride is used in various scientific research applications due to its versatility. It participates in the synthesis of sulfonamide derivatives, which are essential in medicinal chemistry. The compound's ability to introduce specific functional groups makes it valuable for creating complex molecules with potential biological activity.
Table 2: Applications of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
| Application Area | Description |
|---|---|
| Pharmaceuticals | Synthesis of sulfonamide derivatives for medicinal use |
| Agrochemicals | Development of new pesticides and herbicides |
| Materials Science | Creation of advanced materials with specific chemical properties |
Safety and Handling
Handling 2,3-dichloro-6-nitrobenzenesulfonyl chloride requires caution due to its corrosive nature and potential health hazards associated with exposure. It is essential to use appropriate personal protective equipment and follow safety protocols when working with this compound.
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